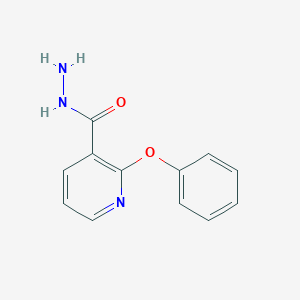

2-Phenoxypyridine-3-carbohydrazide

説明

2-Phenoxypyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Phenoxypyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of phenoxypyridine derivatives, which are known for their ability to interact with various biological targets. The molecular structure includes a pyridine ring substituted with a phenoxy group and a hydrazide functional group, contributing to its bioactivity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, research has demonstrated that this compound can induce apoptosis in cancer cells by activating caspases, which are critical components of the apoptotic pathway.

- Mechanism of Action : The compound activates the caspase cascade, leading to programmed cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in malignant cells is a desired therapeutic outcome .

- Efficacy : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the clonogenic survival of T47D and MX-1 breast cancer cells with IC50 values of approximately 1050 nM and 600 nM, respectively .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.

- Research Findings : Studies have indicated that derivatives of phenoxypyridine compounds demonstrate activity against a range of bacterial and fungal pathogens. The introduction of specific substituents can enhance this activity, suggesting a structure-activity relationship that could be exploited for drug development .

Study on Apoptotic Activity

A notable study focused on the apoptotic effects of this compound in transgenic mice models. The findings revealed that treatment with this compound resulted in significant apoptosis in developing B cells, indicating its potential as an antitumor agent .

Herbicidal Activity

In addition to its medicinal applications, this compound has been explored for its herbicidal properties. Research showed that related phenoxypyridine compounds could effectively inhibit weed growth while being safe for crops like rice. This dual functionality highlights the versatility of these compounds in agricultural applications .

Data Tables

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 2-phenoxypyridine compounds exhibit significant anticancer properties. For instance, compounds containing the phenoxypyridine moiety have been studied for their ability to inhibit cancer cell proliferation. In particular, derivatives have shown promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent activity against tumors and potential for further development as anticancer agents .

2. Antimicrobial Properties

The antimicrobial efficacy of phenoxypyridine derivatives has been explored extensively. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that specific derivatives possess significant inhibitory effects on bacterial growth and fungal infections, making them candidates for antibiotic development .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-phenoxypyridine derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of apoptotic pathways and antioxidant activity, which are essential for neuronal health .

Agricultural Applications

1. Pesticidal Activity

2-Phenoxypyridine-3-carbohydrazide has been investigated for its potential as a pesticide. Research indicates that this compound can act as an effective herbicide, particularly against specific weed species. For instance, studies have reported that certain derivatives exhibit over 90% inhibition rates against common agricultural weeds when applied at appropriate dosages .

2. Insecticidal Properties

The compound has also shown promise as an insecticide. Modified phenoxypyridine structures have been developed to enhance their effectiveness against agricultural pests such as aphids and lepidopteran larvae. These compounds demonstrate significant insecticidal activity, surpassing traditional insecticides in some cases .

Case Studies and Research Findings

特性

IUPAC Name |

2-phenoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIVTMKZXYGBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383943 | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-01-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。